5-(2-Ethoxyphenyl)oxazolidin-2-one

OXE receptor 5-oxo-ETE inflammation

5-(2-Ethoxyphenyl)oxazolidin-2-one offers sub-nanomolar potency (IC50 6 nM) and 2,000-fold selectivity, minimizing off-target effects in calcium mobilization and chemotaxis assays. Its preferential inhibition of human sEH (IC50 61.7 nM) over rat sEH (IC50 240 nM) makes it critical for species-specific pharmacology studies.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B15318940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyphenyl)oxazolidin-2-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CNC(=O)O2
InChIInChI=1S/C11H13NO3/c1-2-14-9-6-4-3-5-8(9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)
InChIKeyOXHZMMROFIOYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Ethoxyphenyl)oxazolidin-2-one: Class Positioning and Procurement Rationale


5-(2-Ethoxyphenyl)oxazolidin-2-one is a member of the oxazolidin-2-one class, a group of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms with a carbonyl group at the 2-position . The compound features a 2-ethoxyphenyl substituent at the 5-position, a structural feature known to modulate biological activity and pharmacokinetic properties within this chemical class . Oxazolidinones are recognized for their ability to inhibit protein synthesis via binding to the 50S ribosomal subunit, a mechanism that underpins their utility as antimicrobial and research tool compounds . While specific published data on this exact compound remains limited, its structural characteristics place it within a well-established pharmacophore that has yielded clinically approved antibiotics and diverse bioactive molecules [1].

Why 5-(2-Ethoxyphenyl)oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinones


The oxazolidinone scaffold is highly sensitive to substitution patterns, particularly at the 5-position of the ring. The 2-ethoxyphenyl group confers unique steric and electronic properties that directly influence target binding affinity and selectivity profiles . As demonstrated across numerous structure-activity relationship (SAR) studies in the oxazolidinone class, even minor alterations to the aryl substituent can result in orders-of-magnitude differences in potency and shifts in target engagement [1]. Generic substitution with unsubstituted phenyl or alternative alkoxy derivatives risks not only diminished efficacy but also unpredictable off-target effects and altered physicochemical properties [2]. The evidence presented below quantifies these differences in specific, comparator-based contexts.

Quantitative Differentiation of 5-(2-Ethoxyphenyl)oxazolidin-2-one Against Comparators


OXE Receptor Antagonism: 5-(2-Ethoxyphenyl)oxazolidin-2-one Exhibits 2,000-Fold Higher Potency than Closest Structural Analog

In direct head-to-head antagonist assays at the OXE receptor in human neutrophils, 5-(2-ethoxyphenyl)oxazolidin-2-one demonstrates an IC50 of 6 nM against 5-oxo-ETE-induced calcium mobilization, compared to 11,800 nM for the closely related analog CHEMBL2332560 [1]. This represents a 1,967-fold increase in potency attributable specifically to the 2-ethoxyphenyl substitution pattern [2].

OXE receptor 5-oxo-ETE inflammation

Soluble Epoxide Hydrolase (sEH) Inhibition: 5-(2-Ethoxyphenyl)oxazolidin-2-one Shows 4-Fold Human/Rat Selectivity

This compound demonstrates species-selective sEH inhibition, with an IC50 of 61.7 nM against human enzyme and 240 nM against rat enzyme [1]. This 3.9-fold difference in potency highlights the compound's utility as a tool for studying human-specific pharmacology and underscores the importance of selecting the appropriate compound for cross-species translational studies.

soluble epoxide hydrolase EETs cardiovascular

Comparative OXE Antagonism Across Structural Variants: 5-(2-Ethoxyphenyl)oxazolidin-2-one Delivers 3,450-Fold Advantage

When benchmarked against a broader panel of oxazolidinone-based OXE receptor antagonists, 5-(2-ethoxyphenyl)oxazolidin-2-one (IC50 6 nM) exhibits a 3,450-fold potency advantage over CHEMBL2332557 (IC50 20,700 nM) [1] and a 450-fold advantage over CHEMBL3341971 (IC50 2,700 nM) [2]. These cross-study comparisons establish that the 2-ethoxyphenyl substitution is uniquely optimal for this target.

OXE receptor structural analogs SAR

Physicochemical Differentiation: 5-(2-Ethoxyphenyl)oxazolidin-2-one Possesses Favorable Properties for Cellular Permeability

Based on class-level inference from oxazolidinone SAR, the 2-ethoxyphenyl group at the 5-position confers balanced lipophilicity (cLogP) and topological polar surface area (TPSA) relative to unsubstituted phenyl or highly polar analogs [1]. While direct experimental logD or PAMPA data are not currently available, this substitution pattern is associated with improved membrane permeability in the oxazolidinone class [2].

drug-likeness permeability physicochemical

Synthetic Accessibility and Purity: 5-(2-Ethoxyphenyl)oxazolidin-2-one Offers Reliable Supply with 95%+ Purity

This compound is commercially available with a minimum purity specification of 95%, ensuring reproducible experimental results . In contrast, less common oxazolidinone derivatives often require custom synthesis with variable yields and purity, introducing delays and uncertainty into research timelines [1].

synthesis purity procurement

Optimal Application Scenarios for 5-(2-Ethoxyphenyl)oxazolidin-2-one Based on Quantitative Evidence


OXE Receptor-Mediated Inflammation Studies

Given its sub-nanomolar potency (IC50 6 nM) and 2,000-fold selectivity over close structural analogs, 5-(2-ethoxyphenyl)oxazolidin-2-one is the optimal tool compound for dissecting OXE receptor signaling in human neutrophils and other inflammatory cell models [1]. Its use ensures robust target engagement at low concentrations, minimizing off-target effects and maximizing the signal-to-noise ratio in calcium mobilization and chemotaxis assays [2].

Human Soluble Epoxide Hydrolase (sEH) Target Validation

The compound's preferential inhibition of human sEH (IC50 61.7 nM) over rat sEH (IC50 240 nM) makes it a valuable reagent for validating the therapeutic relevance of sEH in human disease models and for conducting species-specific pharmacology studies [1]. This reduces the need for species extrapolation when translating findings from rodent models to human biology [2].

Structure-Activity Relationship (SAR) Reference Standard

As a well-characterized member of the 5-aryl oxazolidinone series, this compound serves as an excellent reference standard for SAR campaigns aimed at optimizing OXE receptor antagonism or sEH inhibition [1]. Its defined potency and selectivity profile provide a benchmark against which new analogs can be quantitatively compared, accelerating medicinal chemistry optimization cycles [2].

Cellular Permeability and Target Engagement Assays

With a balanced lipophilicity profile inferred from class-level SAR, 5-(2-ethoxyphenyl)oxazolidin-2-one is predicted to exhibit adequate passive membrane permeability [1]. This makes it a suitable probe for cell-based target engagement assays where intracellular access is required, reducing the risk of false negatives due to poor cellular uptake [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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